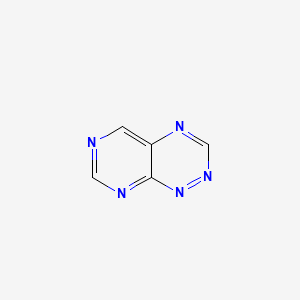

7-Azapteridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

254-99-9 |

|---|---|

Molecular Formula |

C5H3N5 |

Molecular Weight |

133.11 g/mol |

IUPAC Name |

pyrimido[5,4-e][1,2,4]triazine |

InChI |

InChI=1S/C5H3N5/c1-4-5(8-2-6-1)10-9-3-7-4/h1-3H |

InChI Key |

HASUZBYQAHYXHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC=N1)N=NC=N2 |

Origin of Product |

United States |

Synthesis of 7 Azapteridine and Its Derivatives

Established Synthetic Routes

A predominant strategy for synthesizing the fused this compound system involves the cyclization of functionalized 1,2,4-triazine (B1199460) precursors. acs.org A widely used and effective method begins with a substituted uracil, such as 6-hydrazinyluracil. This starting material undergoes condensation with various aldehydes to form hydrazone intermediates. Subsequent treatment of these hydrazones with nitrous acid in acetic acid induces nitrosation followed by an intramolecular cyclization, yielding the target pyrimido[5,4-e] Current time information in Bangalore, IN.d-nb.infotriazine-5,7-diones. d-nb.infonih.gov This approach allows for the introduction of a variety of substituents at the C-3 position, depending on the aldehyde used in the initial condensation step.

Novel Methodologies

More recent synthetic innovations have aimed to improve efficiency and expand the chemical diversity of accessible this compound derivatives. One novel approach facilitates the synthesis of compounds with electron-releasing groups, such as amino and thio substituents, at the C-3 position. umich.edu This method proceeds through a key 3-chloro pyrimidotriazinedione intermediate, which is prepared in six steps from a chlorouracil derivative. The 3-chloro group can then be displaced by various nucleophiles (e.g., amines, thiols) to generate a library of C-3 functionalized analogues. This route provides access to a subclass of compounds that were previously underrepresented. umich.edu

Reactivity and Reaction Mechanisms of 7 Azapteridine

Nucleophilic Reactivity of the 7-Azapteridine System

The electron-poor character of the this compound nucleus makes it a prime target for nucleophilic reagents. Reactions typically involve the addition of nucleophiles to the ring carbons or substitution at positions bearing a suitable leaving group.

A notable example of nucleophilic reactivity is the regioselective glycosylation of this compound derivatives, such as reumycins. The site of glycosylation can be controlled by the choice of reagents and reaction conditions. For instance, the reaction of reumycins with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and tin tetrachloride (SnCl₄) leads to glycosylation at the N-1 position, affording toxoflavin (B1683212) type nucleosides. In contrast, employing 1-bromo-2,3,5-tri-O-benzoyl-β-D-ribofuranose and potassium bicarbonate (KHCO₃) in dimethylformamide (DMF) directs the substitution predominantly to the N-8 position, yielding fervenulin (B1672609) type nucleosides. nih.gov

These regioselective reactions highlight the differential nucleophilicity of the nitrogen atoms within the this compound core, which can be exploited for the synthesis of specific isomers.

Table 1: Regioselective Glycosylation of Reumycins (a this compound derivative)

| Glycosylating Agent | Catalyst/Base | Solvent | Major Product (Site of Glycosylation) | Nucleoside Type |

|---|---|---|---|---|

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | BSTFA, SnCl₄ | Acetonitrile, Dioxane | 1-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)-6-methylpyrimido[5,4-e] nih.govnih.govnih.govtriazine-5,7(1H,6H)-diones | Toxoflavin type |

Electrophilic Behavior and Aromatic Substitution Patterns

Direct electrophilic aromatic substitution on the this compound ring is generally not a viable reaction. The presence of multiple electron-withdrawing nitrogen atoms deactivates the ring system towards attack by electrophiles. This is a common feature in related electron-deficient heteroaromatic compounds like pterins. nih.gov The lone pairs of the nitrogen atoms are typically not available to stabilize the positive charge of the Wheland intermediate that would be formed during electrophilic attack. Consequently, reactions analogous to the Friedel-Crafts acylation or alkylation are not readily achieved on the unsubstituted this compound scaffold.

Pericyclic Reactions Involving the this compound Scaffold (e.g., Diels-Alder)

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools in organic synthesis for the construction of cyclic systems. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile in a concerted [4+2] cycloaddition. For the this compound scaffold to participate, it would need to function as either the diene or the dienophile component.

While there is extensive literature on hetero-Diels-Alder reactions where nitrogen-containing systems participate, specific examples involving the this compound ring system are not well-documented. Theoretically, the pyrimidine (B1678525) or the 1,2,4-triazine (B1199460) ring of this compound could act as an azadiene component, particularly if activated with electron-withdrawing groups, reacting with an electron-rich dienophile. Conversely, a double bond within the ring system could potentially act as a dienophile. However, the aromaticity of the this compound system would likely disfavor its participation in such cycloaddition reactions, which would result in a loss of aromatic stabilization in the product.

Hydration and Covalent Adduct Formation

Electron-deficient heterocyclic systems, including pteridines, are known to undergo covalent hydration, which is the reversible addition of a water molecule across a carbon-nitrogen double bond. This process is facilitated by the polarization of the C=N bond and the stability of the resulting adduct.

Radical Reactions and Electron Transfer Processes

While electrophilic substitution is disfavored, radical substitution can be a viable method for the functionalization of electron-deficient heteroaromatic compounds. For the related pterin (B48896) systems, acyl radical insertion has been shown to be a successful strategy for introducing substituents at the C-7 position with high regioselectivity. nih.gov This type of reaction proceeds via the generation of an acyl radical, which then attacks the protonated, electron-deficient heterocyclic ring. nih.gov

It is plausible that a similar approach could be applied to the this compound system. The mechanism would involve the generation of a radical species that adds to the electron-poor ring, followed by an oxidation step to restore aromaticity. Such reactions offer a synthetic route to substituted 7-azapteridines that are inaccessible through conventional electrophilic substitution methods.

Mechanistic Elucidation of Unique this compound Transformations

A distinctive transformation observed in this compound chemistry is the conversion of this compound nucleosides into 6-azapurine nucleosides. nih.gov This reaction occurs when this compound nucleosides are treated with an alkali solution at room temperature and proceeds through a benzilic acid-type rearrangement. nih.gov

In this proposed mechanism, the hydroxide (B78521) ion attacks one of the carbonyl carbons of the pyrimidinedione portion of the this compound nucleoside. This is followed by a ring-opening and subsequent rearrangement, leading to the contraction of the six-membered 1,2,4-triazine ring and the formation of the five-membered imidazole (B134444) ring characteristic of the 6-azapurine scaffold. This rearrangement represents a unique mechanistic pathway for the structural transformation of the this compound core.

Theoretical and Computational Chemistry of 7 Azapteridine

Electronic Structure and Molecular Orbital Theory Investigations

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of 7-azapteridine. Molecular orbital theory offers a framework for understanding its electronic characteristics, including the distribution of electrons and the nature of its frontier orbitals. researchgate.netlibretexts.orglibretexts.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. psu.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Related Triazine Derivatives

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | DFT (B3LYP/6-311++G(d,p)) |

| 1,2,4-Triazine (B1199460) Sulfonamide Derivative (Compound 4) | -6.00 | -2.50 | 3.50 | DFT |

| 1,2,4-Triazine Sulfonamide Derivative (Compound 6) | - | - | 3.25 | DFT |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within the this compound molecule can be analyzed through calculations of atomic charges and the molecular electrostatic potential (MEP). The charge distribution reveals which atoms within the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species.

The MEP provides a visual representation of the charge distribution on the molecular surface. avogadro.ccresearchgate.net Regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. academicjournals.org

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical calculations are indispensable tools for investigating the properties of molecules like this compound at the electronic level. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to predict molecular geometries, energies, and electronic properties with a high degree of accuracy. d-nb.infochem-soc.si

DFT has become a popular method due to its balance of accuracy and computational cost, making it suitable for studying complex molecules. nih.gov The B3LYP functional is a commonly used hybrid functional in DFT studies of heterocyclic compounds. irjweb.comresearchgate.net Ab initio methods, which are based on first principles without empirical parameters, offer a rigorous approach to solving the electronic Schrödinger equation. mdpi.compsu.edu These methods, while often more computationally intensive than DFT, can provide highly accurate results. d-nb.info

Theoretical studies on related nitrogen-containing heterocycles frequently utilize these methods. For instance, DFT and ab initio calculations have been employed to study the structural and electronic properties of triazine derivatives, irjweb.comjst.go.jp quinoxaline (B1680401) compounds, researchgate.net and nitrosoketene (B14282470) tautomers. chem-soc.si These studies typically involve geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum. Subsequent calculations can then be performed to determine electronic properties like the HOMO-LUMO gap and MEP.

Tautomerism and Isomerism Studies in this compound Systems

Tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton, is a key consideration for nitrogen-containing heterocycles like this compound. oregonstate.eduresearchgate.net The different tautomeric forms can exhibit distinct chemical and physical properties.

Energetic Landscape of Tautomeric Forms

Computational chemistry provides a powerful means to explore the energetic landscape of different tautomers. By calculating the relative energies of all possible tautomeric forms, the most stable isomer can be identified. Studies on related systems, such as 5,7-dinitrobenzotriazole, have shown that the 1H-tautomer is the most energetically favorable form. nih.gov In the case of aminopurines, the N9H tautomer is generally the most stable in the gas phase. mdpi.com Theoretical investigations on 8-azaadenine, a structurally similar compound, have also been conducted to determine the relative stability of its tautomers. acs.org For this compound, several tautomeric forms are possible due to the presence of multiple nitrogen atoms in the fused ring system. Quantum chemical calculations would be necessary to determine the relative stabilities of these tautomers.

Solvent Effects on Tautomeric Equilibria

The equilibrium between different tautomers can be significantly influenced by the surrounding solvent. psu.educore.ac.uk Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding, thereby shifting the equilibrium. psu.edumdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of a solvent on tautomeric equilibria. mdpi.com

Theoretical studies on 7-azaindole (B17877), a related bicyclic heteroaromatic compound, have demonstrated the profound impact of solvent on its tautomerization process. nih.gov Similarly, for aminopurines, the relative stability of tautomers can change dramatically in different solvents, with polar solvents often reducing the energy difference between tautomers that are distinct in the gas phase. mdpi.commdpi.com It is expected that the tautomeric equilibrium of this compound would also be sensitive to the solvent environment. Explicit solvent molecules can be included in calculations to model specific hydrogen-bonding interactions, which can be crucial for accurately predicting tautomer stability in protic solvents. mdpi.comcuni.cz

Conformational Analysis and Molecular Flexibility

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds, and the energy associated with these arrangements. libretexts.org These different arrangements, known as conformations or conformers, are not isomers, as they can be interconverted without breaking chemical bonds. libretexts.org The stability of a conformer is inversely related to its potential energy; factors that increase this energy include steric hindrance, torsional strain, and angle strain. libretexts.org

The molecular flexibility of a compound, often quantified by the number of rotatable bonds, is a critical parameter in drug design. nih.gov Reduced molecular flexibility is often associated with higher oral bioavailability. nih.gov For the this compound scaffold, the core bicyclic system is largely planar, but the conformational freedom of its substituents significantly influences its interaction with biological targets. Computational methods are essential for exploring the conformational landscape of this compound derivatives.

Theoretical studies on related heterocyclic systems demonstrate the methodologies applied. For instance, in substituted imidazolidin-4-ones, quantum-chemical methods are used to calculate the structures and relative energies of different conformers. ethz.ch These calculations can reveal the most stable conformations, such as staggered versus eclipsed arrangements of substituents. ethz.ch The energy differences between conformers are often small (e.g., < 2 kcal/mol), suggesting that substituents may rotate with considerable freedom at ambient temperatures. ethz.ch

Table 1: Factors Influencing Conformational Energy

| Factor | Description | Implication for this compound Derivatives |

| Torsional Strain | The increase in potential energy caused by eclipsing interactions between bonds on adjacent atoms. libretexts.org | Rotation of bulky substituents on the this compound ring can lead to torsional strain, influencing the preferred dihedral angles. |

| Steric Interactions | Repulsive forces that occur when non-bonded atoms are forced into close proximity. libretexts.org | The size and placement of substituents can cause steric clashes, dictating the most stable three-dimensional arrangement to minimize these interactions. scholarsresearchlibrary.com |

| Angle Strain | Energy increase due to bond angles deviating from their ideal values. libretexts.org | While the core this compound ring has inherent geometry, bulky substituents can cause minor distortions in bond angles from their optimal values. |

| Rotatable Bonds | Single bonds that are not part of a ring, around which free rotation can occur. | The number and nature of rotatable bonds in the side chains of this compound derivatives are key determinants of molecular flexibility and binding capabilities. nih.govscholarsresearchlibrary.com |

Molecular Docking and Ligand Binding Predictions (theoretical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). scholarsresearchlibrary.comresearchgate.net This method is instrumental in theoretical chemistry for understanding the molecular basis of ligand-receptor interactions and for structure-based drug design. The process involves sampling multiple conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

Theoretical docking studies have been performed on a series of C-3 substituted this compound derivatives to investigate their potential as inhibitors of the Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase. scholarsresearchlibrary.com These in silico studies revealed that the derivatives primarily interact with the enzyme through a combination of hydrogen bonding and hydrophobic interactions. scholarsresearchlibrary.comresearchgate.net

The flat, aromatic this compound ring itself demonstrates shape complementarity with flat hydrophobic regions within the enzyme's active site. scholarsresearchlibrary.com Specific amino acid residues were identified as being crucial for binding. For instance, the carbonyl group of the azapteridine ring in one derivative was predicted to form a hydrogen bond with the residue Arg 422. scholarsresearchlibrary.com The hydrophobic pocket of the receptor, involving residues such as His 475, Trp 528, and Met 423, was found to accommodate and stabilize substituted thiazole (B1198619) rings attached to the this compound core. scholarsresearchlibrary.com Other key interacting residues include Ile 482, Leu 419, and Tyr 477. scholarsresearchlibrary.com

The binding energy of the ligand-receptor complex is a key output of docking simulations, providing a theoretical estimation of binding affinity. More advanced computational methods, such as Molecular Mechanics Poisson–Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) and Free Energy Perturbation (FEP), can be employed to calculate binding free energies with greater accuracy, building upon initial docking poses. mdpi.com These methods provide deeper insights into the thermodynamics of ligand binding. mdpi.com

Table 2: Predicted Interactions of this compound Derivatives with HCV RdRp

| Compound Derivative | Key Interacting Residues | Predicted Interaction Type |

| Carbonyl-containing derivative | Arg 422 | Hydrogen Bonding |

| Thiazole-substituted derivative | His 475, Trp 528, Met 423 | Hydrophobic Interaction |

| Phenyl-substituted derivative | Leu 419, Leu 497, Trp 528, Met 423 | Non-bonded, Flexible Alignment |

| Cyclohexane-substituted derivative | Met 423, Arg 422, Trp 528, His 475 | Hydrophobic Interaction |

| Tertiary-butyl-substituted derivative | Leu 419, Arg 422, Met 423, Tyr 474 | Hydrophobic Interaction |

Data sourced from docking studies on C-3 substituted azapteridines. scholarsresearchlibrary.com

Spectroscopic Parameter Prediction from Computational Models (e.g., NMR chemical shifts, UV-Vis absorption)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which serve as a vital link between a molecule's structure and its experimental data.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov The computational prediction of NMR chemical shifts (¹H and ¹³C) has become an increasingly important tool for assigning complex spectra and verifying proposed structures. nih.govrsc.org

The primary method for these predictions is Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov This quantum chemistry framework calculates the magnetic shielding tensors around each nucleus, from which chemical shifts can be derived. nih.gov While powerful, DFT calculations can be computationally demanding. nih.gov

More recently, machine learning (ML) and Graph Neural Network (GNN) models have emerged as highly effective alternatives. nih.govarxiv.org Trained on large databases of experimental NMR spectra, these models can predict chemical shifts with high accuracy and speed. arxiv.orgresearchgate.net For example, GNN-based models have achieved mean absolute errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. arxiv.org The process involves inputting a molecular structure, and the model predicts the chemical shift for each atom, which can then be compared to experimental values. researchgate.net

Table 3: Comparison of NMR Chemical Shift Prediction Methods

| Method | Principle | Typical Accuracy (MAE) | Computational Cost |

| DFT/GIAO | Quantum mechanical calculation of nuclear magnetic shielding. nih.gov | ~0.2-0.3 ppm (¹H), 2-5 ppm (¹³C) | High |

| Machine Learning (GNN) | Pattern recognition from large spectral databases. nih.govarxiv.org | <0.2 ppm (¹H), <2.1 ppm (¹³C) arxiv.org | Low to Moderate |

| Empirical/Additive Models | Based on summing contributions from molecular fragments (e.g., HOSE codes). nih.gov | Variable, generally lower than DFT or ML | Very Low |

UV-Vis Absorption Prediction

Computational models can also predict Ultraviolet-Visible (UV-Vis) absorption spectra, which arise from electronic transitions between molecular orbitals. numberanalytics.comfaccts.de Predicting the wavelength of maximum absorption (λmax) can help identify chromophores and confirm the electronic structure of a molecule. nih.gov

The most widely used method for this purpose is Time-Dependent Density Functional Theory (TD-DFT). numberanalytics.comnih.gov TD-DFT calculates the energies of electronic excited states and the probabilities of transitions to these states (oscillator strengths). numberanalytics.comchemrxiv.org This information is used to generate a theoretical spectrum. chemrxiv.org Experimental studies of this compound antibiotics like toxoflavin (B1683212) and its derivatives show characteristic absorption peaks. For example, UV/vis analysis of a toxoflavin precursor showed a distinct absorption peak at 393 nm. acs.org Computational methods like TD-DFT can be used to predict such π → π* transitions and compare them with experimental findings. numberanalytics.com While TD-DFT is a good compromise between speed and accuracy, other methods like STEOM-DLPNO-CCSD can provide higher accuracy for complex systems. faccts.de

Table 4: Theoretical vs. Experimental UV-Vis Absorption

| Compound Family | Experimental λmax (nm) | Computational Method | Predicted Transition Type |

| This compound derivatives (e.g., Toxoflavin precursor) | 393 acs.org | TD-DFT numberanalytics.com | π → π* |

Structure-Activity Relationship (SAR) Studies for Biological Activity

Computational Approaches to SAR Prediction

The prediction of the Structure-Activity Relationship (SAR) for this compound derivatives and related heterocyclic compounds is greatly accelerated by a variety of computational methods. nih.gov These in silico techniques allow researchers to predict the biological activity of novel molecules based on their chemical structures, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling. drugbank.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a prominent method used to build a statistically significant model that correlates the chemical features of a set of compounds with their biological activities. For this compound derivatives, a QSAR model would be developed using a dataset of analogues with known activities. The model identifies key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are critical for activity. nih.gov A reliable QSAR model can then be used to predict the activity of new, unsynthesized this compound compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a specific receptor or enzyme target to form a stable complex. nih.gov In the context of 7-azapteridines, molecular docking can elucidate how different substituents on the core ring structure interact with amino acid residues in a target's binding site. frontiersin.org By analyzing these interactions, researchers can understand why certain modifications enhance or diminish biological activity, providing a rational basis for designing more potent derivatives. nih.govdrugbank.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Starting from the 2D structures of known active and inactive compounds, a 3D pharmacophore model can be generated. drugbank.com This model serves as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds, including new this compound derivatives, that are likely to be active.

These computational tools are often used in concert to build a comprehensive understanding of the SAR for a given chemical series, guiding the design and optimization of new therapeutic agents. drugbank.com

| Computational Method | Description | Application to this compound SAR |

|---|---|---|

| 3D-QSAR | Develops a statistical model correlating 3D molecular properties with biological activity. | Predicts the biological activity of novel this compound derivatives based on their structural features. |

| Molecular Docking | Predicts the binding orientation of a molecule within a target's active site. nih.gov | Elucidates how substitutions on the this compound ring influence binding interactions with a specific protein target. frontiersin.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Serves as a template to screen for new, structurally diverse compounds that fit the activity requirements of the this compound class. |

Investigation of Molecular Mechanisms for Antibiotic Activity (e.g., Toxoflavin, Fervenulin (B1672609), Reumycin)

Several naturally occurring antibiotics feature a pyrimido[5,4-e] drugbank.comtriazine core, which is structurally related to this compound. The mechanisms of action for these compounds, while sometimes related, can be distinct and are highly dependent on their specific chemical structures.

Toxoflavin: Toxoflavin, also known as xanthothricin, is a yellow pigment and virulence factor produced by bacteria such as Burkholderia glumae. Its primary mechanism of antibiotic activity involves its function as an efficient electron carrier. drugbank.com In aerobic conditions, toxoflavin facilitates the transfer of electrons from intracellular NADH to molecular oxygen, a process that bypasses the cell's normal cytochrome-dependent electron transport chain. drugbank.com This uncoupled electron transfer results in the rapid generation of significant amounts of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). drugbank.com The accumulation of H₂O₂ induces severe oxidative stress, leading to widespread cellular damage and ultimately cell death. drugbank.com

Reumycin (B1240051): Reumycin is an antimicrobial and antineoplastic agent produced by Streptomyces species. Unlike the broad oxidative damage caused by toxoflavin, reumycin has a more specific molecular mechanism. Research has shown that it acts as a quorum sensing inhibitor in the opportunistic pathogen Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. Reumycin specifically inhibits the las system, which is a critical part of the quorum sensing cascade in P. aeruginosa. It achieves this by inhibiting the binding of the autoinducer molecule to its cognate receptor, LasR. By disrupting this signaling pathway, reumycin effectively suppresses the production of key virulence factors such as pyocyanin, elastase, and rhamnolipids, and inhibits biofilm formation without directly affecting bacterial growth.

Fervenulin: Fervenulin is another pyrimidotriazine antibiotic that is structurally a derivative of reumycin. The biological activity of these closely related compounds is significantly influenced by the position and number of methyl groups on the core ring structure. Fervenulin is a reumycin derivative with a methyl group at the N8 position, whereas toxoflavin is a derivative with methyl groups at both the N1 and N6 positions. Studies comparing these compounds have shown that fervenulin has a negative impact on the logarithmic growth phase of bacteria. However, it exhibits lower inhibitory activity against the production of virulence factors when compared to reumycin. This suggests that while its mechanism may be related to that of reumycin, the structural difference caused by the methylation at the N8 position alters its primary biological effects, making it less effective as a quorum sensing inhibitor but more directly impactful on bacterial growth.

| Compound | Primary Molecular Mechanism | Key Cellular Effect | Reference |

|---|---|---|---|

| Toxoflavin | Acts as an electron carrier between NADH and O₂, bypassing the cytochrome system. drugbank.com | Induces massive oxidative stress through the production of hydrogen peroxide (H₂O₂). drugbank.com | drugbank.com |

| Reumycin | Inhibits the las quorum sensing system by blocking the autoinducer binding to the LasR receptor. | Suppresses the production of virulence factors and biofilm formation in P. aeruginosa. | |

| Fervenulin | Mechanism is related to its structure as an N8-methyl derivative of reumycin. | Negatively impacts bacterial logarithmic growth phase; shows lower virulence inhibition than reumycin. |

Applications in Medicinal Chemistry

Kinase Inhibitors and Anticancer Agents

A primary focus of this compound research is the development of anticancer agents. d-nb.info Derivatives of this scaffold have been shown to possess significant cytotoxic activity against various cancer cell lines. For instance, newly synthesized pyrimido[5,4-e] Current time information in Bangalore, IN.d-nb.infotriazines have been evaluated for their in vitro anticancer activity against human lung carcinoma (A549) and human breast cancer (MCF-7) cells. d-nb.infonih.gov

The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival that are often dysregulated in cancer. mdpi.com The this compound core serves as a versatile template for designing kinase inhibitors that can compete with ATP for the enzyme's binding site. Furthermore, some pyrimido[5,4-e] Current time information in Bangalore, IN.d-nb.infotriazine-5,7(6H,8H)diones have been found to be active in antagonizing the β-catenin/TCF complex, a signaling pathway implicated in the development of colorectal cancers. mdpi.com

Coordination Chemistry of 7 Azapteridine Ligands

Ligand Design and Coordination Modes of 7-Azapteridine Derivatives

The design of this compound-based ligands is centered around modifying the core structure to tune the electronic and steric properties, thereby influencing the coordination behavior and the properties of the resulting metal complexes. Substituents can be introduced at various positions on the pyrimidine (B1678525) and triazine rings to create ligands with specific donor atoms and chelating capabilities.

The coordination of this compound and its derivatives to metal centers can occur through several of its nitrogen atoms. The most common binding modes involve the nitrogen atoms of the pyrimidine and/or the triazine ring. nih.gov For instance, in its deprotonated form, 7-azaindole (B17877), a related and well-studied analogue, can bind to metal ions through both its N1 and N7 atoms, often leading to the formation of multinuclear complexes with bridging ligands. nih.gov However, complexes with exclusive coordination through the pyridine (B92270) N7 atom are more prevalent for single metal centers. nih.gov The incorporation of the 7-azaindole moiety into larger chelating ligands also primarily utilizes the N7 atom for coordination. nih.gov

The versatility of coordination is further expanded by designing ligands that incorporate the this compound framework into larger, polydentate structures. These designs can enforce specific coordination geometries and enhance the stability of the resulting metal complexes. For example, the introduction of substituents with additional donor groups can lead to bidentate or tridentate chelation, creating more stable and rigid complex structures.

Table 1: Examples of this compound Derivatives and Their Potential Coordination Sites

| Derivative Name | Substituents | Potential Coordination Sites |

| Toxoflavin (B1683212) | 1,6-dimethyl | N5, N7, O5, O7 |

| Fervenulin (B1672609) | 6-methyl | N5, N7, O5, O7 |

| Reumycin (B1240051) | 6-phenyl | N5, N7, O5, O7 |

| 3-Methyltoxoflavin | 1,3,6-trimethyl | N5, N7, O5, O7 |

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound ligands is typically achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product. sysrevpharm.org Template synthesis, where the metal ion directs the formation of a macrocyclic ligand around it, has also been employed to create complex structures. researchgate.net

Characterization of these complexes relies on a suite of analytical techniques to determine their composition, structure, and properties. Elemental analysis and mass spectrometry are used to confirm the stoichiometry of the complexes. researchgate.netajol.info Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) provide insights into the ligand's coordination to the metal ion. researchgate.net In FTIR spectra, shifts in the vibrational frequencies of the C=N and other characteristic bands of the this compound ring upon coordination can confirm the involvement of specific nitrogen atoms in bonding. researchgate.netsciendo.com

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and nature of the metal-ligand bond in this compound complexes are crucial for understanding their reactivity and physical properties. Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide a deeper understanding of the bonding. nih.gov

DFT calculations can help to elucidate the molecular orbital interactions between the metal d-orbitals and the ligand orbitals. youtube.comlibretexts.org These studies can reveal the extent of sigma (σ) donation and pi (π) back-donation in the metal-ligand bond. For instance, studies on the related 7-azaindolide ligand have shown that it acts as a nearly pure sigma donor with a significant degree of ionic character in its bonding to transition metals. nih.gov The nature of the metal-ligand bond can be influenced by both the metal ion and the substituents on the this compound ligand.

The bonding in these complexes can range from predominantly ionic, especially with first-row transition metals, to more covalent in nature. york.ac.uk The concept of hard and soft acids and bases (HSAB) can be a useful guide in predicting the strength and nature of the interaction between a particular metal ion and the donor atoms of the this compound ligand. nih.gov

Spectroscopic and Magnetic Properties of Coordination Compounds

The spectroscopic and magnetic properties of this compound coordination compounds are a direct consequence of their electronic structures. fiveable.me UV-visible spectroscopy is used to study the electronic transitions within the complex, which often give rise to their characteristic colors. libretexts.org The d-d transitions of the metal ion are particularly sensitive to the ligand field environment, and their energies can provide information about the coordination geometry and the strength of the metal-ligand interaction. solubilityofthings.comfiveable.me

The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center. fiveable.melibretexts.org Paramagnetic complexes, which contain unpaired electrons, are attracted to a magnetic field, while diamagnetic complexes, with all electrons paired, are weakly repelled. libretexts.org The magnetic moment of a complex can be measured experimentally and provides a direct indication of the number of unpaired electrons, which can help in determining the spin state (high-spin or low-spin) of the metal ion. fiveable.me For example, in an octahedral complex, the choice between a high-spin and a low-spin configuration depends on the balance between the crystal field splitting energy (Δo) and the electron pairing energy (P). libretexts.org

Table 2: Predicted Magnetic Properties of Octahedral this compound Complexes

| Metal Ion | d-electron Configuration | Spin State | Number of Unpaired Electrons | Magnetic Moment (μ, spin-only) |

| Cr(III) | d³ | High-spin/Low-spin | 3 | 3.87 BM |

| Mn(II) | d⁵ | High-spin | 5 | 5.92 BM |

| Mn(II) | d⁵ | Low-spin | 1 | 1.73 BM |

| Fe(II) | d⁶ | High-spin | 4 | 4.90 BM |

| Fe(II) | d⁶ | Low-spin | 0 | 0 BM |

| Co(II) | d⁷ | High-spin | 3 | 3.87 BM |

| Co(II) | d⁷ | Low-spin | 1 | 1.73 BM |

| Ni(II) | d⁸ | High-spin/Low-spin | 2 | 2.83 BM |

| Cu(II) | d⁹ | High-spin/Low-spin | 1 | 1.73 BM |

Role of this compound Complexes in Bioinorganic Chemistry (fundamental aspects)

The structural similarities of some this compound derivatives to naturally occurring purines and pteridines make their metal complexes of interest in bioinorganic chemistry. researchgate.netresearchgate.net These complexes can serve as models for understanding the interaction of metal ions with biological macromolecules. upertis.ac.id

A key area of investigation is the interaction of this compound complexes with DNA. mdpi.com The planar nature of the this compound ring system allows for potential intercalative binding to the DNA double helix, while the metal center can interact with the phosphate (B84403) backbone or the nucleobases. Such interactions can be studied using techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism. The binding of metal complexes to DNA can lead to changes in DNA conformation and potentially inhibit replication and transcription processes, which is a fundamental aspect of the development of new therapeutic agents. mdpi.com

Furthermore, this compound complexes can be designed to mimic the active sites of metalloenzymes. funaab.edu.ng By creating a coordination environment around a metal ion that resembles that found in an enzyme, researchers can study the fundamental principles of biological catalysis. numberanalytics.com For example, understanding how the ligand environment influences the redox potential of a metal center is crucial for designing catalysts for specific oxidation or reduction reactions. nih.gov

Applications in Catalysis and Materials Science (e.g., frameworks)

The versatile coordination chemistry of this compound ligands makes them promising candidates for applications in catalysis and materials science. universiteitleiden.nl In catalysis, the metal complexes can act as catalysts for a variety of organic transformations. scielo.org.mx The ligand can influence the catalytic activity by tuning the steric and electronic properties of the metal center. rsc.org For instance, the introduction of chiral substituents on the this compound ligand could lead to the development of asymmetric catalysts for the synthesis of enantiomerically pure compounds.

Advanced Analytical Methodologies for 7 Azapteridine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 7-azapteridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iqmdpi.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts and establish the connectivity of all hydrogen (¹H) and carbon (¹³C) atoms in the molecule. nih.gov

¹H NMR Spectroscopy : This technique provides information about the chemical environment of the hydrogen atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons.

¹³C NMR Spectroscopy : This method details the carbon framework of the molecule. Since the natural abundance of the ¹³C isotope is low, spectra are typically recorded with proton decoupling, resulting in singlets for each unique carbon atom.

While specific, experimentally verified NMR data for the unsubstituted this compound parent compound is sparsely documented in readily available literature, analysis of related imidazo[4,5-d]pyridazine derivatives provides insight into the expected spectral characteristics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Imidazo[4,5-d]pyridazine) Note: These are estimated values based on related structures and general principles of NMR spectroscopy; experimental verification is required.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | ~8.0 - 8.5 | C-2: ~140 - 145 |

| H-4 | ~9.0 - 9.5 | C-4: ~150 - 155 |

| H-7 | ~9.0 - 9.5 | C-7: ~150 - 155 |

| - | - | C-4a: ~130 - 135 |

| - | - | C-7a: ~145 - 150 |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. nih.gov The molecular formula of this compound (1H-Imidazo[4,5-d]pyridazine) is C₅H₄N₄, giving it a molecular weight of approximately 120.11 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 120. The fragmentation of this ion would proceed through the loss of stable neutral molecules, a characteristic feature for aromatic heterocyclic compounds. growingscience.comsapub.org

A plausible fragmentation pathway could involve:

Loss of HCN : A common fragmentation for nitrogen-containing heterocycles, leading to a fragment ion at m/z = 93.

Loss of N₂ : The pyridazine (B1198779) ring could eliminate a molecule of nitrogen, resulting in a fragment ion at m/z = 92.

Ring Cleavage : More complex fragmentation could lead to smaller charged species.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: These are theoretical fragmentation patterns. Experimental data is required for confirmation.

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 120 | [C₅H₄N₄]⁺˙ (Molecular Ion) | - |

| 93 | [C₄H₃N₃]⁺˙ | HCN |

| 92 | [C₅H₄N₂]⁺˙ | N₂ |

| 66 | [C₃H₂N₂]⁺˙ | HCN, N₂ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by probing the vibrations of chemical bonds. americanpharmaceuticalreview.comresearchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. aps.orgnih.govkangwon.ac.kr

For this compound, characteristic vibrational modes would include:

C-H stretching : Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹.

N-H stretching : The N-H bond of the imidazole (B134444) ring would exhibit a stretching vibration, typically in the range of 3100-3500 cm⁻¹.

C=N and C=C stretching : The stretching vibrations of the double bonds within the fused ring system would produce a series of characteristic bands in the 1400–1650 cm⁻¹ region.

Ring breathing modes : These vibrations, involving the concerted expansion and contraction of the entire ring system, give rise to sharp signals in the fingerprint region (below 1500 cm⁻¹).

Table 3: General IR and Raman Active Functional Group Regions for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3100 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1650 | IR, Raman |

| Ring Breathing / Deformation | 600 - 1300 | IR, Raman |

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. researchgate.netnih.gov Aromatic systems like this compound are expected to exhibit strong UV absorption due to π → π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. nist.govsemanticscholar.org

Fluorescence spectroscopy involves the emission of light from a molecule after it has absorbed light. mdpi.com While not all aromatic compounds are highly fluorescent, the rigid, planar structure of this compound suggests it may exhibit some fluorescence, the characteristics of which (excitation and emission wavelengths, quantum yield) would be valuable for its characterization and potential use in certain applications.

Table 4: Predicted UV-Visible Absorption Characteristics for this compound Note: Specific λmax values are dependent on the solvent used.

| Electronic Transition | Expected λmax Range (nm) |

|---|---|

| π → π | 250 - 350 |

| n → π | > 300 (typically weaker) |

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, isolating it in a pure form, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds. growingscience.com For a polar heterocyclic compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

In a typical RP-HPLC setup for analyzing this compound, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Purity is assessed by the presence of a single, sharp, symmetrical peak in the chromatogram, and quantification is achieved by comparing the peak area to that of a known standard.

Table 5: Typical Starting Parameters for HPLC Method Development for this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid or Acetic Acid) and Acetonitrile or Methanol |

| Detection | UV Detector set at a λmax of the compound (e.g., 260 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org For the analysis of this compound, which may have limited volatility due to its polar nitrogen-containing structure, derivatization may be employed to increase its volatility and thermal stability. actascientific.comamericanpeptidesociety.org This chemical modification allows the compound to be more amenable to GC analysis.

In a typical GC analysis, the derivatized this compound sample is injected into the instrument, where it is vaporized and transported by an inert carrier gas, such as helium or nitrogen, through a capillary column. nih.gov The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and a stationary phase coated on the column walls. libretexts.org The temperature of the column is often programmed to increase during the analysis, which facilitates the elution of compounds with a wide range of boiling points. iptsalipur.org Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. americanpeptidesociety.org

Table 1: Representative GC Parameters for Analysis of Heterocyclic Compounds

| Parameter | Specification | Purpose |

| Column | 5% Phenyl Polymethylsiloxane | Stationary phase providing separation based on polarity and boiling point. nih.gov |

| Carrier Gas | Helium | Inert mobile phase to carry the analyte through the column. nih.gov |

| Inlet Temperature | 250-300 °C | Ensures rapid and complete vaporization of the sample. nih.govjddtonline.info |

| Temperature Program | Initial 50°C, ramped at 10°C/min to 320°C | Optimizes separation of compounds with different volatilities. nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for quantification; MS for structural identification. americanpeptidesociety.org |

Research findings utilizing GC for pteridine-like structures often focus on quantifying trace amounts in complex matrices or identifying metabolic products after appropriate sample preparation and derivatization.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a form of planar chromatography valued for its simplicity, speed, and cost-effectiveness, making it an excellent tool for preliminary screening and reaction monitoring in this compound research. The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel or alumina. aga-analytical.com.pl

The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample move at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. This differential migration results in the separation of the components into distinct spots.

For this compound, its aromatic structure allows for easy visualization under UV light (typically at 254 nm). nih.gov Additionally, specific chemical stains can be used for detection, particularly those that react with nitrogen-containing heterocyclic compounds to produce colored spots. illinois.edu

Table 2: Example TLC Systems for Separation of Nitrogen-Containing Heterocycles

| Stationary Phase | Mobile Phase Example | Visualization Method |

| Silica Gel 60 F254 | Toluene / Ethyl Acetate (7:3, v/v) | UV light (254 nm) |

| Aluminum Oxide | Dichloromethane / Methanol (9:1, v/v) | Iodine vapor |

| Cellulose | Propan-2-ol / Water / Acetic Acid (7:2:1, v/v/v) | Malonic acid-Salicylaldehyde reagent followed by heating. illinois.edu |

TLC is particularly useful for quickly assessing the purity of a this compound sample and for optimizing solvent systems for more advanced column chromatography purification. aga-analytical.com.pl

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination

Crystallographic analysis, primarily through single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional atomic structure of a compound in its solid state. This technique provides unambiguous information about molecular geometry, including bond lengths, bond angles, and conformational details.

For a compound like this compound, obtaining a suitable single crystal allows for its irradiation with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This provides an exact model of the molecule's structure.

Research on related pteridine (B1203161) compounds illustrates the power of this technique. For instance, the crystallographic analysis of recombinant pteridine reductase was successfully performed to understand its structure. nih.gov The crystals were grown, and data were collected to a high resolution, revealing key structural information. nih.gov A similar approach applied to this compound would provide conclusive proof of its molecular architecture.

Table 3: Illustrative Crystallographic Data from a Pteridine-Related Study

| Parameter | Finding | Significance |

| Space Group | P3(1) | Describes the symmetry of the crystal lattice. nih.gov |

| Unit-Cell Parameters | a = 74.35 Å, c = 179.96 Å | Defines the dimensions of the basic repeating unit of the crystal. nih.gov |

| Resolution | 2.1 Å | Indicates the level of detail obtained in the structural model. nih.gov |

| Solvent Content | 46% | Represents the proportion of the crystal volume occupied by the solvent. nih.gov |

Data adapted from the study of Trypanosoma cruzi pteridine reductase for illustrative purposes. nih.gov

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques represent a powerful class of analytical methods that couple a separation technique with a spectroscopic detection method, providing enhanced analytical capabilities for complex mixtures. nih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a highly sensitive and selective technique that combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. saspublishers.com It is particularly well-suited for compounds that are non-volatile, polar, or thermally unstable, making it ideal for the analysis of this compound and its metabolites in various matrices. actascientific.com In an LC-MS system, the sample is first separated by the LC column, and the eluent is then introduced into the mass spectrometer, which provides molecular weight and structural information based on fragmentation patterns. nih.govresearchgate.net This allows for the confident identification and quantification of the target compound, even at very low concentrations. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a cornerstone technique that links a gas chromatograph with a mass spectrometer. It is one of the most popular hyphenated techniques for the analysis of volatile and semi-volatile compounds. actascientific.comnih.gov As with standalone GC, this compound would likely require derivatization prior to analysis. The GC separates the components of the mixture, and the MS detector provides a mass spectrum for each component, which serves as a unique chemical fingerprint, enabling definitive identification by comparison to spectral libraries. nih.govacademicjournals.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) LC-NMR is a sophisticated technique that directly couples LC with Nuclear Magnetic Resonance (NMR) spectroscopy. This combination allows for the acquisition of detailed structural information (¹H NMR, ¹³C NMR, etc.) for analytes as they elute from the LC column. springernature.com This method is exceptionally powerful for the unambiguous identification of unknown impurities, degradation products, or metabolites of this compound directly from a complex mixture, thereby eliminating the need for time-consuming offline isolation.

Table 4: Overview of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Key Application for this compound |

| LC-MS | Combines HPLC separation with MS detection. saspublishers.com | Quantification and identification in biological fluids; impurity profiling. |

| GC-MS | Combines GC separation with MS detection. | Analysis of volatile derivatives; identification of synthetic byproducts. |

| LC-NMR | Combines LC separation with NMR detection. springernature.com | Definitive structural elucidation of unknown metabolites and impurities without isolation. |

These advanced hyphenated methods are indispensable tools in modern this compound research, providing the high-resolution data necessary for comprehensive characterization.

Photophysical Properties and Photochemistry of 7 Azapteridine

Electronic Excited States and Deactivation Pathways

The electronic structure of pteridines gives rise to characteristic absorption spectra, typically featuring two main bands in the 230-500 nm range. acs.org These bands correspond to π→π* transitions within the aromatic system. mdpi.com The energy of these transitions, and thus the absorption maxima, are influenced by the substitution pattern on the pteridine (B1203161) ring and the solvent environment.

Upon absorption of a photon, the pteridine molecule is promoted to a singlet excited state (S₁). From this state, several deactivation pathways are possible:

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀) results in the emission of a photon. Pterin (B48896), the parent compound of many biological pteridines, exhibits fluorescence with an emission maximum around 450 nm. researchgate.net

Internal Conversion (IC): This non-radiative process involves the transition from a higher electronic state to a lower one of the same multiplicity (e.g., S₁ → S₀) without the emission of light. The energy is dissipated as heat to the surrounding solvent molecules.

Intersystem Crossing (ISC): The excited singlet state can transition to a triplet state (T₁) through intersystem crossing. This process is often efficient in pteridines, with quantum yields for triplet state formation ranging from 0.2 to 0.5, depending on the specific derivative. researchgate.net The triplet state is longer-lived than the singlet state and is a key intermediate in many photochemical reactions. rsc.org

Excited-State Proton Transfer (ESPT): In protic solvents, pteridines can undergo proton transfer in the excited state. This can lead to the formation of different tautomeric or ionic species with distinct photophysical properties.

Photoreactivity and Photoinduced Transformations

The excited states of pteridines, particularly the long-lived triplet state, are chemically reactive and can initiate a variety of photochemical transformations.

Photooxidation: Many pteridine derivatives undergo photooxidation when irradiated with UVA light in the presence of oxygen. acs.org The nature of the substituent at the 6-position of the pteridine ring significantly influences the mechanism and products of these reactions. acs.org For example, the photo-oxidation of sepiapterin (B94604) and 6-biopterin (B1667280) by UVA/UVB radiation can produce pterin-6-carboxylic acid and hydrogen peroxide. nih.gov

Photosensitization: Pteridines can act as photosensitizers, meaning they can absorb light energy and transfer it to other molecules, inducing chemical reactions in those molecules. This is a crucial aspect of their biological effects.

Type I Mechanism: The excited pteridine can directly react with a substrate molecule, often through electron or hydrogen atom transfer. This can lead to the formation of radical species. For instance, lumazine, a pteridine derivative, can photosensitize the oxidation of 2′-deoxyadenosine 5′-monophosphate (dAMP) via an electron transfer mechanism from its triplet excited state. rsc.orgresearchgate.net

Type II Mechanism: The excited triplet state of the pteridine can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov Singlet oxygen can then go on to oxidize various biological molecules, contributing to photodamage. Pterins have been shown to be efficient photogenerators of singlet oxygen, with quantum yields as high as 47%. mdpi.comnih.gov

Photoadduct Formation: Under anaerobic conditions, pterin has been shown to react with thymine (B56734) to form photoadducts. acs.org This reactivity highlights the potential for direct photochemical interactions between pteridines and nucleic acid bases.

Fluorescence and Luminescence Characteristics

The fluorescence of pteridines is one of their most well-studied properties. The emission wavelength, quantum yield, and fluorescence lifetime are all sensitive to the molecular structure and the surrounding environment.

A wide range of fluorescent pteridine-based nucleoside analogs have been synthesized for use as probes in biochemical and biophysical studies. nih.govnih.gov These probes can be site-specifically incorporated into DNA and RNA, and their fluorescence properties provide a window into nucleic acid structure, dynamics, and interactions with other molecules. nih.gov

The fluorescence quantum yields of pteridine derivatives can vary significantly. For example, a study of eighteen different pteridine nucleoside analogs reported quantum yields ranging from less than 0.03 to as high as 0.88. nih.gov The incorporation of these probes into oligonucleotides often leads to quenching of their fluorescence, a phenomenon that is sensitive to the local environment and can be used to monitor molecular interactions. nih.govcancer.gov

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Pterin | ~350 | ~450 | - | researchgate.net |

| 3-Methylisoxanthopterin (Monomer) | 358 | 444 | >0.15 | nih.gov |

| 6-Methylisoxanthopterin (Monomer) | 348 | 430 | >0.15 | nih.gov |

| 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) (Monomer) | 310 | 430 | 0.39 | cancer.gov |

| 4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP) (Monomer) | 330 | 430 | 0.48 | cancer.gov |

Note: This table presents a selection of data for illustrative purposes. The exact values can vary depending on the experimental conditions (e.g., solvent, pH).

Solvatochromism and Environmental Effects on Photophysics

The photophysical properties of pteridines are highly sensitive to the polarity and hydrogen-bonding capabilities of the solvent, a phenomenon known as solvatochromism. The absorption and fluorescence spectra of pteridines can exhibit shifts in their maxima and changes in their intensity in different solvents.

This sensitivity to the environment is a key feature that makes pteridine derivatives useful as fluorescent probes. Changes in the local environment, such as the binding of a pteridine-labeled molecule to a protein, can be detected as changes in the fluorescence signal.

The pH of the solution also has a profound effect on the photophysical properties of pteridines. Protonation and deprotonation of the nitrogen atoms in the pteridine ring can alter the electronic structure of the molecule, leading to changes in the absorption and emission spectra. acs.org The acid and basic forms of a pteridine derivative can have different photoreactivities. acs.org

Emerging Research Directions and Future Perspectives in 7 Azapteridine Chemistry

Design and Synthesis of Advanced 7-Azapteridine Architectures

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of the this compound scaffold. Current research is focused on creating more complex and diverse molecular architectures with tailored properties.

One promising approach is the use of multi-component reactions (MCRs) . MCRs offer a streamlined route to complex molecules by combining three or more reactants in a single step, which can significantly accelerate the synthesis of diverse compound libraries. nih.govnih.govresearchgate.netbeilstein-journals.org While specific examples for this compound are still emerging, the principles of MCRs, such as the Ugi and Passerini reactions, are being adapted for the synthesis of various nitrogen-containing heterocycles. nih.govbeilstein-journals.org This strategy holds the potential to rapidly generate novel this compound derivatives with a wide range of substituents, facilitating the exploration of structure-activity relationships.

Furthermore, the synthesis of complex fused scaffolds is a key area of investigation. nih.gov Techniques such as (3+2) cycloaddition reactions are being employed to construct intricate tetracyclic systems in a single step with high diastereoselectivity. nih.gov The application of such methods to this compound precursors could lead to the creation of novel, three-dimensional structures with unique biological activities. The functionalization of the core this compound ring system is also a critical aspect, with methods for selective C-H functionalization and cross-coupling reactions being actively developed for related aza-heterocycles.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of this compound-based compounds. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this field. nih.govmdpi.commdpi.comnih.govrsc.org By correlating the structural features of this compound derivatives with their biological activities, QSAR models can predict the potency of new, unsynthesized compounds. nih.govmdpi.com This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For instance, predictive models can be trained on existing bioactivity data to screen virtual libraries of this compound analogs against specific biological targets, such as protein kinases. frontiersin.orgcuni.cz

Generative models represent another exciting frontier. nih.govarxiv.orgway2drug.comstanford.edunih.gov These AI algorithms can learn the underlying patterns in known chemical structures and generate novel molecular designs with desired properties. This de novo design approach has the potential to explore vast regions of chemical space and identify entirely new this compound scaffolds with enhanced bioactivity and drug-like properties. While still in its early stages for specific heterocycles like this compound, the application of generative models to related structures is showing considerable promise.

Development of this compound-Based Chemical Tools for Biological Probes

The unique photophysical properties of the this compound scaffold make it an attractive platform for the development of chemical tools for biological research, particularly as fluorescent probes.

This compound-based fluorophores can be designed for cellular imaging applications. By attaching specific targeting moieties, these probes can be directed to particular organelles or biomolecules within a living cell, allowing for their visualization and study. The design of such probes often involves tuning the electronic properties of the this compound core to achieve desired excitation and emission wavelengths. The introduction of azide (B81097) groups, for example, can be utilized for "click chemistry" ligation to biomolecules of interest for subsequent imaging. nih.gov

Photoaffinity probes are another important class of chemical tools. These molecules incorporate a photoreactive group that, upon irradiation with light, forms a covalent bond with nearby interacting proteins. nih.govmdpi.comnih.gov A this compound core could serve as the recognition element of a photoaffinity probe, enabling the identification of its cellular binding partners. researchgate.net This is a powerful technique for target deconvolution in drug discovery. The design of such probes requires careful consideration of the placement of the photoreactive group and a reporter tag for subsequent detection. nih.gov

Exploration of this compound in Supramolecular Assemblies and Nanomaterials

The ability of the this compound scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable building block for the construction of supramolecular assemblies and functional nanomaterials.

Supramolecular complexes involving this compound derivatives are an emerging area of interest. For instance, the inclusion of this compound guests within host molecules like cyclodextrins can alter their physicochemical properties, such as solubility and bioavailability. mdpi.comnih.govresearchgate.netmdpi.com Such host-guest chemistry can be exploited for the development of novel drug delivery systems.

Furthermore, This compound-functionalized nanomaterials hold promise for various biomedical applications. Gold nanoparticles, for example, can be functionalized with azide-terminated ligands, allowing for the attachment of alkyne-modified this compound derivatives via click chemistry. sigmaaldrich.comlabscoop.comcytodiagnostics.com These functionalized nanoparticles could be used for targeted drug delivery, with the this compound moiety acting as a targeting ligand for specific cellular receptors. nih.govnih.gov The self-assembly of this compound-containing amphiphiles into well-defined nanostructures is another avenue being explored for the creation of advanced materials.

Interdisciplinary Approaches to Unraveling this compound Functions

A comprehensive understanding of the biological roles and therapeutic potential of 7-azapteridines necessitates a collaborative, interdisciplinary approach that integrates chemistry, biology, and computational science.

Chemical biology strategies are crucial for elucidating the mechanisms of action of this compound-based compounds. The use of the aforementioned chemical probes, in conjunction with proteomic and metabolomic techniques, can help to identify the cellular targets and pathways modulated by these molecules. This knowledge is essential for the rational design of more potent and selective therapeutic agents.

Systems biology provides a holistic view of the complex biological networks affected by this compound derivatives. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, systems biology models can help to predict the downstream effects of inhibiting a particular target with a this compound-based inhibitor. This approach can aid in identifying potential off-target effects and predicting patient responses, ultimately contributing to the development of safer and more effective medicines.

The convergence of these diverse disciplines will undoubtedly accelerate the translation of fundamental research in this compound chemistry into tangible applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-azapteridine derivatives, and how can structural purity be ensured?

- Methodological Answer : The synthesis of this compound antibiotics (e.g., toxoflavin, fervenulin) typically begins with purine derivatives as precursors. Nagamatsu (2002) outlines a multi-step process involving cyclization reactions under controlled pH and temperature, followed by purification via column chromatography . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For purity, high-performance liquid chromatography (HPLC) with UV detection is recommended, ensuring ≥95% purity for biological assays .

Q. How are this compound compounds characterized for their bioactivity in bacterial systems?

- Methodological Answer : Bioactivity assays against pathogens like Burkholderia glumae involve minimum inhibitory concentration (MIC) tests in nutrient broth, with growth inhibition measured via optical density (OD600). For plant-pathogen systems (e.g., rice panicle blight), in planta assays using infected seedlings are combined with toxin quantification via LC-MS . Controls must include solvent-only treatments and reference antibiotics (e.g., streptomycin) to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound antibiotics across studies?

- Methodological Answer : Discrepancies often arise from differences in bacterial strains, assay conditions, or toxin stability. To address this:

- Strain Validation : Use genomically sequenced strains (e.g., B. glumae BGR1) to ensure consistency .

- Standardized Protocols : Adopt CLSI guidelines for MIC assays, including pH-controlled media and standardized inoculum sizes .

- Stability Testing : Monitor compound degradation under assay conditions using HPLC and adjust exposure times accordingly .

- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., temperature, aeration) .

Q. What genetic and molecular tools are critical for studying the role of 7-azapteridines in bacterial quorum sensing?

- Methodological Answer : Key approaches include:

- Knockout Mutants : Construct ΔtoxB or ΔtofR mutants via homologous recombination to disrupt toxoflavin biosynthesis or quorum-sensing regulators .

- Transcriptome Analysis : Use RNA-seq to profile gene expression changes in wild-type vs. mutant strains under toxin-inducing conditions (e.g., iron limitation) .

- Promoter Fusion Assays : Fuse toxA or toxB promoters to lacZ reporters to quantify regulatory activity in response to environmental signals .

Q. How can the biosynthetic pathway of 7-azapteridines be experimentally validated?

- Methodological Answer :

- Isotopic Labeling : Feed <sup>13</sup>C-labeled GTP to bacterial cultures and track incorporation into toxoflavin using LC-MS/MS .

- Enzyme Assays : Purify recombinant ToxB (GTP cyclohydrolase II) and measure substrate conversion via UV-Vis spectroscopy at 270 nm (GTP depletion) .

- Heterologous Expression : Clone tox gene clusters (e.g., toxABCD) into E. coli or Pseudomonas hosts and verify toxin production via bioassays .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic) to calculate EC50 values. For plant-based assays, mixed-effects models account for variability across biological replicates. Open-source tools like R with drc or nlme packages are ideal . Raw data and code must be archived in repositories like Zenodo to ensure reproducibility .

Q. How should researchers address inconsistencies in enzymatic activity data for this compound biosynthesis enzymes?

- Methodological Answer :

- Buffer Optimization : Test enzymatic activity across pH (6.0–8.0) and ionic strength gradients to identify optimal conditions .

- Kinetic Replicates : Perform triplicate assays with independent enzyme preparations to rule out batch effects .

- Structural Analysis : Resolve crystal structures of enzymes (e.g., ToxC) via X-ray crystallography to identify active-site mutations affecting activity .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound-induced oxidative stress in eukaryotic cells?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products